Cas no 940497-70-1 (2-({4-(tert-Butylamino)carbonylanilino}carbonyl)benzoic Acid)

2-({4-(tert-Butylamino)carbonylanilino}carbonyl)benzoic Acid Chemical and Physical Properties
Names and Identifiers
-
- 2-({4-[(tert-Butylamino)carbonyl]anilino}carbonyl) benzoic acid
- 2-[[4-(tert-butylcarbamoyl)phenyl]carbamoyl]benzoic acid
- AKOS000319585
- AN-329/43448253
- 2-((4-(tert-Butylcarbamoyl)phenyl)carbamoyl)benzoicacid
- 2-({4-[(tert-butylamino)carbonyl]anilino}carbonyl)benzoic acid
- SB83494
- 2-((4-(tert-Butylcarbamoyl)phenyl)carbamoyl)benzoic acid
- 940497-70-1
- 2-[({4-[(tert-butylamino)carbonyl]phenyl}amino)carbonyl]benzoic acid
- STL068034
- 2-{[4-(tert-butylcarbamoyl)phenyl]carbamoyl}benzoic acid
- 2-({4-(tert-Butylamino)carbonylanilino}carbonyl)benzoic Acid
-
- MDL: MFCD09439776
- Inchi: InChI=1S/C19H20N2O4/c1-19(2,3)21-16(22)12-8-10-13(11-9-12)20-17(23)14-6-4-5-7-15(14)18(24)25/h4-11H,1-3H3,(H,20,23)(H,21,22)(H,24,25)
- InChI Key: DJMYZBCOQWOVHJ-UHFFFAOYSA-N
- SMILES: CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O
Computed Properties
- Exact Mass: 340.14230712g/mol
- Monoisotopic Mass: 340.14230712g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 25
- Rotatable Bond Count: 7
- Complexity: 504
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 95.5Ų
2-({4-(tert-Butylamino)carbonylanilino}carbonyl)benzoic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | T013305-100mg |
2-({4-[(tert-Butylamino)carbonyl]anilino}carbonyl)benzoic Acid |
940497-70-1 | 100mg |
$ 110.00 | 2022-06-03 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 026024-500mg |
2-({4-[(tert-Butylamino)carbonyl]anilino}carbonyl)benzoic acid |
940497-70-1 | 500mg |
2144CNY | 2021-05-07 | ||
A2B Chem LLC | AX17906-500mg |
2-((4-(tert-Butylcarbamoyl)phenyl)carbamoyl)benzoic acid |
940497-70-1 | 500mg |
$206.00 | 2024-07-18 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 026024-500mg |
2-({4-[(tert-Butylamino)carbonyl]anilino}carbonyl)benzoic acid |
940497-70-1 | 500mg |
2144.0CNY | 2021-07-05 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 026024-1g |
2-({4-[(tert-Butylamino)carbonyl]anilino}carbonyl)benzoic acid |
940497-70-1 | 1g |
3298.0CNY | 2021-07-05 | ||
TRC | T013305-50mg |
2-({4-[(tert-Butylamino)carbonyl]anilino}carbonyl)benzoic Acid |
940497-70-1 | 50mg |
$ 70.00 | 2022-06-03 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 026024-1g |
2-({4-[(tert-Butylamino)carbonyl]anilino}carbonyl)benzoic acid |
940497-70-1 | 1g |
3298CNY | 2021-05-07 | ||
Matrix Scientific | 026024-500mg |
2-({4-[(tert-Butylamino)carbonyl]anilino}carbonyl)benzoic acid |
940497-70-1 | 500mg |
$132.00 | 2023-09-11 | ||
Matrix Scientific | 026024-1g |
2-({4-[(tert-Butylamino)carbonyl]anilino}carbonyl)benzoic acid |
940497-70-1 | 1g |
$203.00 | 2023-09-11 |
2-({4-(tert-Butylamino)carbonylanilino}carbonyl)benzoic Acid Related Literature
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
4. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
9. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
Additional information on 2-({4-(tert-Butylamino)carbonylanilino}carbonyl)benzoic Acid
Introduction to 2-({4-(tert-Butylamino)carbonylanilino}carbonyl)benzoic Acid (CAS No. 940497-70-1)
2-({4-(tert-Butylamino)carbonylanilino}carbonyl)benzoic Acid, identified by its Chemical Abstracts Service (CAS) number 940497-70-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes multiple functional groups that contribute to its unique chemical properties and biological activities.
The molecular structure of 2-({4-(tert-Butylamino)carbonylanilino}carbonyl)benzoic Acid features a benzoic acid core substituted with a carbonyl group linked to an anilino moiety, further modified by a tert-butylamino group. This complex arrangement not only imparts distinct physicochemical properties but also opens up a wide array of potential applications in drug discovery and development. The presence of the tert-butylamino group enhances the compound's solubility and stability, making it a promising candidate for further investigation in pharmaceutical formulations.
In recent years, there has been growing interest in exploring the pharmacological potential of molecules with similar structural motifs. The benzoic acid scaffold is well-documented for its role in various biological processes, including anti-inflammatory, antioxidant, and antimicrobial activities. The introduction of additional functional groups, such as the carbonyl and anilino substituents, can modulate these properties, leading to novel therapeutic agents with enhanced efficacy and selectivity.
One of the most compelling aspects of 2-({4-(tert-Butylamino)carbonylanilino}carbonyl)benzoic Acid is its potential as a key intermediate in the synthesis of more complex pharmacophores. Researchers have been leveraging this compound to develop new derivatives with tailored biological activities. For instance, studies have shown that modifications at the anilino and benzoic acid positions can significantly alter the compound's interaction with biological targets, such as enzymes and receptors. This flexibility makes it an invaluable tool for medicinal chemists seeking to optimize drug-like properties.
The synthesis of 2-({4-(tert-Butylamino)carbonylanilino}carbonyl)benzoic Acid involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and selective functional group transformations, have been employed to achieve high yields and purity. These synthetic strategies not only highlight the compound's complexity but also demonstrate the sophistication of modern chemical synthesis techniques.
Recent research has begun to uncover the biological significance of 2-({4-(tert-Butylamino)carbonylanilino}carbonyl)benzoic Acid beyond its role as a synthetic intermediate. Preliminary in vitro studies have suggested that this compound exhibits promising activity against certain cancer cell lines, attributed to its ability to inhibit key signaling pathways involved in tumor growth and progression. Additionally, its interaction with mitochondrial respiration has been explored, indicating potential applications in managing metabolic disorders.
The development of novel therapeutic agents often relies on understanding the molecular mechanisms by which compounds exert their effects. In the case of 2-({4-(tert-Butylamino)carbonylanilino}carbonyl)benzoic Acid, ongoing research aims to elucidate its mode of action at the molecular level. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are being utilized to determine the structure-activity relationships (SARs) that govern its biological activity. These studies are crucial for guiding future modifications and improving drug candidates.
The pharmaceutical industry is increasingly recognizing the value of structurally diverse compounds like 2-({4-(tert-Butylamino)carbonylanilino}carbonyl)benzoic Acid in drug discovery pipelines. Its unique combination of functional groups makes it a versatile building block for designing molecules with improved pharmacokinetic profiles and reduced side effects. As computational chemistry tools become more advanced, virtual screening methods are being employed to identify potential derivatives with enhanced therapeutic potential.
Regulatory considerations also play a critical role in the development and commercialization of new pharmaceuticals. Ensuring that compounds like 2-({4-(tert-Butylamino)carbonylanilino}carbonyl)benzoic Acid meet stringent safety and efficacy standards is essential for their successful introduction into clinical practice. Preclinical studies are being conducted to evaluate their toxicity profiles and pharmacokinetic behavior, providing valuable data for regulatory submissions.
The future prospects for 2-({4-(tert-Butylamino)carbonylanilino}carbonyl)benzoic Acid appear promising, with ongoing research poised to unlock new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this field, leading to the development of next-generation drugs based on this versatile compound. As our understanding of biological systems continues to evolve, so too will the applications of molecules like 2-({4-(tert-Butylamino)carbonylanilino}carbonyl)benzoic Acid, further solidifying its importance in modern medicine.
940497-70-1 (2-({4-(tert-Butylamino)carbonylanilino}carbonyl)benzoic Acid) Related Products
- 4727-29-1(2-(phenylcarbamoyl)benzoic acid)
- 1805966-93-1(2-(Chloromethyl)-4-hydroxy-5-nitro-3-(trifluoromethoxy)pyridine)
- 1841224-50-7((3R)-3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanamide)
- 1805021-33-3(3-(Chloromethyl)-5-cyano-6-(difluoromethyl)-2-methylpyridine)
- 2229210-00-6(tert-butyl N-1-(3,4-dihydroxy-5-methoxyphenyl)-2-oxoethyl-N-methylcarbamate)
- 1637303-72-0(Methyl 4-amino-3-methylthiophene-2-carboxylate)
- 2145926-13-0(3,3-difluoro-1-(methoxymethyl)cyclobutylmethanol)
- 1806634-60-5(Ethyl 3-(3-chloropropanoyl)-4-mercaptobenzoate)
- 2098014-53-8(3-Chloro-1-(3-(1-hydroxyethyl)piperidin-1-yl)propan-1-one)
- 1807069-55-1(2-Chloro-3-methyl-4-nitrobenzylamine)


